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molecular formula C10H9Cl2NO3 B575067 Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate CAS No. 174727-36-7

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate

Cat. No. B575067
M. Wt: 262.086
InChI Key: WVBZLXLYMRZGOY-UHFFFAOYSA-N
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Patent
US07902226B2

Procedure details

Monoethyl malonate (6.61 g, 50.0 mmol) was dissolved in anhydrous tetrahydrofuran (100 ml), and after adding magnesium ethoxide (3.15 g, 28.0 mmol) thereto while cooling with ice, it was stirred at room temperature for 3 hours. The reaction solution was then concentrated under a reduced pressure, thereby preparing a magnesium salt of monoethyl malonate. 2,6-dichloronicotinic acid (3.84 g, 20.0 mmol) was then dissolved in anhydrous tetrahydrofuran (80 ml), and after adding 1,1-carbonyldiimidazole (4.87 g. 30.0 mmol) while cooling with ice, it was stirred at room temperature for 1.5 hours. To this solution, a solution, wherein the previously prepared magnesium salt of monoethyl malonate was dissolved in anhydrous tetrahydrofuran (160 ml), was added dropwise over a period of 10 minutes while cooling with ice. After completion of dripping, the temperature was gradually brought back to room temperature and thereafter, stirring was performed for 4 hours. After adding ethyl acetate (200 ml) to the reaction solution, the organic layer was washed with a 10% aqueous citric acid solution (150 ml×2), saturated sodium bicarbonate water (150 ml), and saturated saline solution (150 ml), in that order, and then dried over anhydrous sodium sulfate. After filtering, the residue obtained by concentration under a reduced pressure of the filtrate was applied to a silica gel chromatography, and 4.24 g (81%) of the title compound was obtained in the form of a pale-pink, oily substance from an n-hexane:ethyl acetate=3:1 eluate.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.61 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
magnesium ethoxide
Quantity
3.15 g
Type
reactant
Reaction Step Three
Quantity
3.84 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
4.87 g
Type
reactant
Reaction Step Five
[Compound]
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
160 mL
Type
solvent
Reaction Step Six
Quantity
200 mL
Type
reactant
Reaction Step Seven
Yield
81%

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=O.[O-]CC.[Mg+2].[O-]CC.[Cl:17][C:18]1[N:26]=[C:25]([Cl:27])[CH:24]=[CH:23][C:19]=1C(O)=O.C(OCC)(=O)C>O1CCCC1.CCCCCC>[Cl:27][C:25]1[N:26]=[C:18]([Cl:17])[CH:19]=[CH:23][C:24]=1[C:3]([CH2:2][C:1]([O:7][CH2:8][CH3:9])=[O:6])=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
6.61 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
magnesium ethoxide
Quantity
3.15 g
Type
reactant
Smiles
[O-]CC.[Mg+2].[O-]CC
Step Four
Name
Quantity
3.84 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=N1)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
1,1-carbonyldiimidazole
Quantity
4.87 g
Type
reactant
Smiles
Step Six
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Name
Quantity
160 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice, it
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was then concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
preparing a magnesium salt of monoethyl malonate
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice, it
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
was added dropwise over a period of 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
was gradually brought back to room temperature
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was performed for 4 hours
Duration
4 h
WASH
Type
WASH
Details
the organic layer was washed with a 10% aqueous citric acid solution (150 ml×2), saturated sodium bicarbonate water (150 ml), and saturated saline solution (150 ml), in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
the residue obtained by concentration under a reduced pressure of the filtrate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C(=O)CC(=O)OCC)C=CC(=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.24 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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